molecular formula C22H19N3O2 B1671470 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine CAS No. 179248-64-7

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Cat. No. B1671470
M. Wt: 357.4 g/mol
InChI Key: RARTTYYZTRKYDS-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .


Molecular Structure Analysis

The molecular formula of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is C22H19N3O2. Its molecular weight is 357.4 g/mol.


Chemical Reactions Analysis

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine include a molecular weight of 357.4 g/mol. More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found on ChemSpider .

Future Directions

Quinazoline derivatives have drawn immense attention owing to their significant biological activities . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . This suggests that there is a promising future for the development and application of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine and similar compounds in the field of medicinal chemistry.

properties

IUPAC Name

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARTTYYZTRKYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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